molecular formula C9H13NO2S2 B2882939 1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine CAS No. 2191216-26-7

1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine

Cat. No.: B2882939
CAS No.: 2191216-26-7
M. Wt: 231.33
InChI Key: MHAGYIHLSQHTEE-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine is a synthetically versatile heterocyclic compound composed of a pyrrolidine ring substituted with a methylsulfonyl group and a thiophene moiety. This specific structure makes it a valuable scaffold in medicinal chemistry and drug discovery research for the design and synthesis of novel bioactive molecules. The methylsulfonyl group is a common pharmacophore known to influence a molecule's electronic properties, solubility, and its ability to act as a hydrogen bond acceptor, which can be critical for binding to biological targets . The presence of the thiophene ring, a privileged structure in pharmaceuticals, further enhances its potential for use in creating compounds with diverse biological activities . While the specific mechanism of action for this precise molecule is not reported in the literature, compounds featuring similar pyrrolidine and thiophene scaffolds have demonstrated a range of pharmacological activities in preclinical research. For instance, related pyrrolidine-2,5-dione (succinimide) derivatives have been investigated as potent antiseizure and antinociceptive agents, with proposed mechanisms involving interaction with voltage-sensitive sodium channels . Furthermore, heterocyclic compounds containing thiophene rings are frequently explored for their potential antiviral, anticancer, and anti-inflammatory properties . Researchers can utilize this chemical as a key intermediate to develop new molecular entities for various therapeutic areas. This product is intended for laboratory research purposes only and is not classified as a drug. It is strictly for use in vitro by trained professionals. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-methylsulfonyl-3-thiophen-3-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c1-14(11,12)10-4-2-8(6-10)9-3-5-13-7-9/h3,5,7-8H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAGYIHLSQHTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a thiophene compound under specific conditions. One common method involves the use of a sulfonyl chloride reagent to introduce the methylsulfonyl group onto the pyrrolidine ring. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methylsulfonyl group can enhance the compound’s ability to form hydrogen bonds and other interactions, influencing its biological activity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Key Functional Groups Reference
1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine Pyrrolidine 1-Methylsulfonyl, 3-thiophen-3-yl Sulfonyl, Thiophene N/A
RS 39604 Piperidine 1-[2-(Methylsulfonylamino)ethyl]-4-piperidinyl, 4-amino-5-chloro-2-methoxyphenyl Sulfonylamide, Chloro, Methoxy
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidine Piperidine 4-(3-Methylsulfonylphenyl), 1-propyl Sulfonyl, Phenyl, Alkyl
(E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-TMP*)-3-(Cl-phenyl)propenone Chalcone Benzo[b]thiophen-3-yl, Chlorophenyl, Trimethoxy Thiophene, Chloro, Methoxy
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Propanamine Thiophen-3-yl, Naphthyloxy, Methylamino Thiophene, Ether, Amine

*TMP = Trimethoxyphenyl

Key Observations :

  • Thiophene Position : Thiophen-3-yl substitution (as in the target compound) vs. thiophen-2-yl (e.g., compound e in ) may alter electronic properties and steric interactions, impacting receptor selectivity .
  • Sulfonyl Group : The methylsulfonyl group distinguishes the target compound from analogs with sulfonamides (e.g., RS 39604 ) or unsubstituted sulfur moieties, enhancing solubility and oxidative stability.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data*
Compound LogP Solubility (µg/mL) Bioactivity (IC50, nM) Target
This compound 1.8† 45† Not reported N/A
RS 39604 2.4 12 15 (5-HT4 receptor) Serotonin receptor
Compound 5 3.1 <5 8.2 (Anticancer) Tubulin inhibition
(S)-N-Methyl-3-(naphthyloxy)-3-(thiophen-3-yl)propan-1-amine 2.9 22 320 (SERT inhibition) Serotonin transporter

*Theoretical values (†) derived from analogs; experimental data for the target compound is lacking.

Key Findings :

  • Lipophilicity : The target compound’s predicted LogP (1.8) is lower than RS 39604 (2.4) or chalcone derivatives (3.1), suggesting improved aqueous solubility .
  • Bioactivity Gap : While RS 39604 and chalcone analogs show potent receptor binding (e.g., 5-HT4 or tubulin), the target compound’s pharmacological profile remains unexplored.

Critical Analysis :

  • Spectroscopic Consistency : Analogs like RS 39604 and compound 5 validate the reliability of NMR/HRMS for verifying sulfonyl and thiophene substituents .

Biological Activity

1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methylsulfonyl group and a thiophene moiety. The presence of these functional groups is crucial for its biological activity, influencing its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit key inflammatory pathways, including the suppression of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vivo models have confirmed its efficacy in reducing inflammation markers, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, the compound's ability to inhibit metalloproteases suggests a role in preventing tumor metastasis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The methylsulfonyl group can form hydrogen bonds with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The thiophene moiety may interact with various receptors involved in inflammatory and cancer pathways.
  • Cell Signaling Pathways : The compound appears to modulate signaling pathways associated with cell survival and proliferation, particularly in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This effect was associated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases .

Study 3: Anticancer Activity

In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed that this reduction was primarily due to apoptosis induction.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced paw edema; lower cytokine levels
AnticancerInduced apoptosis in breast cancer cells

Q & A

Q. How to address discrepancies in spectroscopic data between computational and experimental results?

  • Resolution : Calibrate computational models (e.g., NMR chemical shift predictions) using experimental data from PubChem. Adjust solvent effects and exchange-correlation functionals in DFT calculations.
  • Validation : Cross-check with X-ray crystallography to confirm spatial arrangements .

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